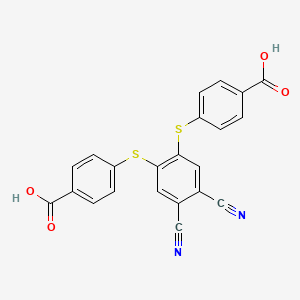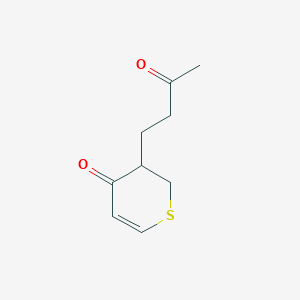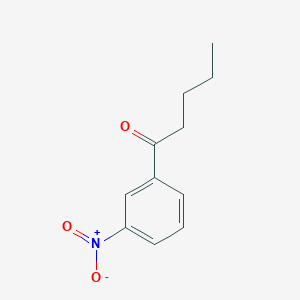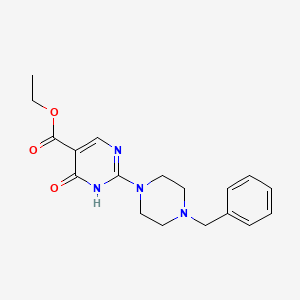
4,4'-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid is a complex organic compound that features a unique structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid typically involves the reaction of 4,5-dicyano-1,2-phenylenedithiol with 4-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks and coordination polymers.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials with specific properties such as conductivity and catalytic activity.
Wirkmechanismus
The mechanism of action of 4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid involves its interaction with metal ions to form coordination complexes. The cyano and sulfanediyl groups play a crucial role in binding to metal centers, facilitating the formation of stable metal-organic frameworks. These interactions can influence the electronic properties and reactivity of the resulting materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-((4,5-Dicyano-1,2-phenylene)bis(oxy))dibenzoic acid
- 4,4’-((4,5-Dicyano-1,2-phenylene)bis(methylene))dibenzoic acid
- 4,4’-((4,5-Dicyano-1,2-phenylene)bis(aminomethyl))dibenzoic acid
Uniqueness
4,4’-((4,5-Dicyano-1,2-phenylene)bis(sulfanediyl))dibenzoic acid is unique due to the presence of both cyano and sulfanediyl groups, which provide distinct coordination chemistry and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for the synthesis of novel materials with tailored properties.
Eigenschaften
Molekularformel |
C22H12N2O4S2 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
4-[2-(4-carboxyphenyl)sulfanyl-4,5-dicyanophenyl]sulfanylbenzoic acid |
InChI |
InChI=1S/C22H12N2O4S2/c23-11-15-9-19(29-17-5-1-13(2-6-17)21(25)26)20(10-16(15)12-24)30-18-7-3-14(4-8-18)22(27)28/h1-10H,(H,25,26)(H,27,28) |
InChI-Schlüssel |
WOQRTBAPLKDWDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)SC2=C(C=C(C(=C2)C#N)C#N)SC3=CC=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14131101.png)



![6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B14131129.png)
![Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-](/img/structure/B14131139.png)
![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)

![Diphenyl[2-(trichlorosilyl)ethyl]phosphane](/img/structure/B14131145.png)
![N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14131147.png)




